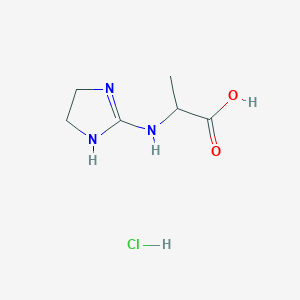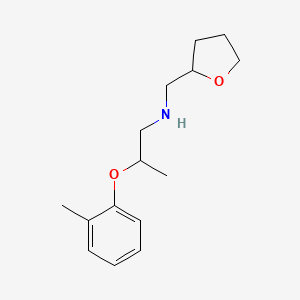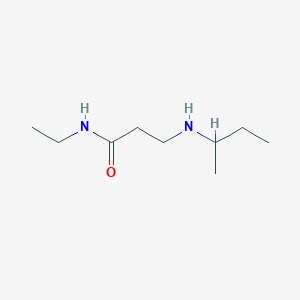
Acide 4-(thiomorpholin-4-ylméthyl)benzoïque
Vue d'ensemble
Description
It is a derivative of benzoic acid, featuring a thiomorpholine group, which imparts distinct properties to the compound.
Applications De Recherche Scientifique
4-(Thiomorpholin-4-ylmethyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid typically involves the reaction of thiomorpholine with a benzoic acid derivative under specific conditions. The process may include steps such as:
Nucleophilic substitution: Thiomorpholine reacts with a benzoic acid derivative, often in the presence of a base to facilitate the substitution reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of 4-(Thiomorpholin-4-ylmethyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Thiomorpholin-4-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoic acid moiety or the thiomorpholine group.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Modified benzoic acid derivatives.
Substitution products: Various substituted benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine group can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparaison Avec Des Composés Similaires
4-(Morpholin-4-ylmethyl)benzoic acid: Similar structure but with a morpholine group instead of thiomorpholine.
4-(Piperidin-4-ylmethyl)benzoic acid: Contains a piperidine group instead of thiomorpholine.
4-(Pyrrolidin-4-ylmethyl)benzoic acid: Features a pyrrolidine group instead of thiomorpholine.
Uniqueness: 4-(Thiomorpholin-4-ylmethyl)benzoic acid is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTGGLXVGSAEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654418 | |
| Record name | 4-[(Thiomorpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414892-27-6 | |
| Record name | 4-[(Thiomorpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)
![N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine](/img/structure/B1389097.png)






![[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389107.png)




